molecular formula C21H26N2O2 B5038661 1-benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B5038661
M. Wt: 338.4 g/mol
InChI Key: LAVRDNCPVZKDPG-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with benzyl and methoxybenzyl groups

Preparation Methods

The synthesis of 1-benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine, benzyl chloride, and 4-methoxybenzyl chloride.

    Formation of Intermediate: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.

    Substitution Reaction: The N-benzylpiperidine is then reacted with 4-methoxybenzyl chloride under similar conditions to introduce the 4-methoxybenzyl group.

    Amidation: The resulting compound is then subjected to amidation using a suitable carboxylating agent to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxybenzyl groups can be replaced by other substituents using appropriate reagents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-Benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and molecular targets.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-Benzylpiperidine: Lacks the methoxybenzyl group, resulting in different chemical and biological properties.

    N-(4-Methoxybenzyl)piperidine: Lacks the benzyl group, leading to variations in its reactivity and applications.

    1-Benzyl-4-piperidone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-9-7-17(8-10-20)15-22-21(24)19-11-13-23(14-12-19)16-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVRDNCPVZKDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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